(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that features a combination of aromatic rings, a piperidine moiety, and a methanone group
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, thereby preventing biofilm formation, reducing the production of toxins, and discouraging bacteria from developing future resistance .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins .
Pharmacokinetics
Thiazole, a core structure in this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Preparation of 6-methoxybenzo[d]thiazole: This can be synthesized by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions.
Formation of the piperidine intermediate: The piperidine ring can be introduced by reacting the thiazole intermediate with piperidine in the presence of a suitable base.
Coupling with 2-chlorobenzoyl chloride: The final step involves the coupling of the piperidine intermediate with 2-chlorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profile.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a methanone.
(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone: Similar structure but with an ethanone group.
Uniqueness
The uniqueness of (2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-25-14-6-7-17-18(12-14)27-20(22-17)26-13-8-10-23(11-9-13)19(24)15-4-2-3-5-16(15)21/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSJVZCLQHBDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)OC3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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